Oct-1-EN-2-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oct-1-EN-2-OL is a natural product found in Trigonella foenum-graecum with data available.

科学的研究の応用

Role in Plant Defense Mechanisms

Oct-1-en-2-ol has been identified as a significant compound in the defense responses of plants. In studies involving marine algae, it has been shown to induce oxidative stress responses and modulate antioxidant enzyme activities, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . The application of this compound resulted in increased SOD activity and a notable reduction in hydrogen peroxide levels, indicating its role in enhancing the antioxidant capacity of algal cells under stress conditions.

Algal Communication

The compound is also suggested to function as an indirect signaling molecule among algae, facilitating communication that triggers defense responses against biotic and abiotic stresses. This signaling mechanism involves the rapid production of this compound in response to environmental stressors, which then initiates a cascade of metabolic changes within algal cells .

Flavoring Agent

This compound is recognized for its pleasant aroma and is utilized as a flavoring agent in the food industry. It imparts a fatty note that complements various fruits, vegetables, and savory dishes. Its applications extend to enhancing the sensory profiles of products like melon, cucumber, and chicken .

Chemical Synthesis

In chemical manufacturing, this compound serves as an important intermediate in the synthesis of other organic compounds. Its reactivity allows it to be used in various chemical reactions, including hydroformylation processes to produce aldehydes and subsequent transformations into alcohols or fatty acids .

Potential Antioxidant Properties

Research indicates that this compound may possess antioxidant properties beneficial for human health. Its ability to modulate oxidative stress responses suggests potential applications in nutraceuticals aimed at enhancing cellular defense mechanisms against oxidative damage .

Presence in Medicinal Plants

This compound has been isolated from various medicinal plants such as Perilla frutescens and Trigonella foenum-graecum, known for their therapeutic properties. The presence of this compound contributes to the overall bioactivity of these plants, which are traditionally used for their health benefits .

Summary Table of Applications

Algal Response Study

A study on Phaeocystis haitanensis demonstrated that exposure to this compound resulted in significant changes in metabolite profiles, including increased synthesis of phytohormones like methyl jasmonic acid and indole-3-acetic acid, which are crucial for plant growth and stress responses . This highlights the compound's role not only in direct defense but also in promoting overall plant health.

Flavor Profile Enhancement

In culinary applications, this compound has been used to enhance the flavor profiles of various food items by providing a unique fatty note that complements other flavors. Its incorporation into recipes has been shown to improve consumer acceptance and sensory appeal .

化学反応の分析

Oxidation Reactions

-

Primary Alcohol Oxidation : While 1-octen-3-ol oxidizes to 1-octen-3-one (a key metallic/mushroom odorant) , Oct-1-EN-2-OL may similarly oxidize to 2-octen-1-one under enzymatic or chemical conditions. This reaction likely involves dehydrogenases or transition-metal catalysts .

-

Lipoxygenase (LOX)-Mediated Pathways : Analogous to 1-octen-3-ol biosynthesis, this compound could derive from fatty acid peroxidation. For example, linoleic acid undergoes LOX-catalyzed oxidation to hydroperoxides, which lyase enzymes cleave into volatile alcohols .

Reduction and Hydrogenation

-

Double-Bond Reduction : Catalytic hydrogenation of the C1-C2 double bond would yield 2-octanol , a saturated secondary alcohol. This reaction is typical for allylic alcohols under H₂/Pd or Raney Ni conditions .

Esterification

-

Acetylation : Reaction with acetyl chloride or acetic anhydride could produce 2-octen-1-yl acetate , analogous to 1-octen-3-yl acetate . This esterification enhances volatility, relevant in flavor/fragrance applications.

Antioxidant Modulation

-

In marine algae (Pyropia haitanensis), structurally similar oxylipins like 1-octen-3-ol regulate redox homeostasis by suppressing H₂O₂ and upregulating SOD/GSH-Px enzymes . this compound may exhibit similar antioxidant properties, though direct evidence is lacking.

Microbial Interactions

特性

CAS番号 |

142382-43-2 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

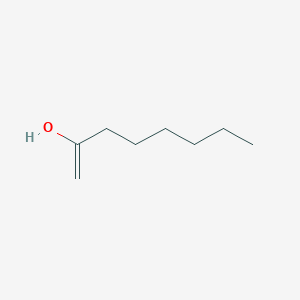

IUPAC名 |

oct-1-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h9H,2-7H2,1H3 |

InChIキー |

LNGYMCOWZUPVOA-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=C)O |

正規SMILES |

CCCCCCC(=C)O |

同義語 |

1-Octen-2-ol (9CI) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。